molecular formula C9H7FN2O2 B12940056 Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate

Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B12940056
M. Wt: 194.16 g/mol
InChI Key: WOFHICLBVZKACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a fluorine atom at the 6th position and a carboxylate group at the 5th position further distinguishes this compound. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the imidazo[1,5-a]pyridine core. The resulting intermediate is then esterified to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylate group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate can be compared to other imidazo[1,5-a]pyridine derivatives such as:

This compound stands out due to its unique combination of a fluorine atom and a carboxylate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3

InChI Key

WOFHICLBVZKACW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CN=CN21)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.